(5Z)-3,9-DIMETHYL-N-(NAPHTHALEN-1-YL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE
Overview
Description
(5Z)-3,9-DIMETHYL-N-(NAPHTHALEN-1-YL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an indeno-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3,9-DIMETHYL-N-(NAPHTHALEN-1-YL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the indeno-pyridine core, followed by the introduction of the naphthalene ring and the imine group. Common reagents used in these reactions include various organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3,9-DIMETHYL-N-(NAPHTHALEN-1-YL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions tailored to each reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
(5Z)-3,9-DIMETHYL-N-(NAPHTHALEN-1-YL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Industry: It can be used in the development of new materials, such as polymers and advanced composites, due to its structural properties.
Mechanism of Action
The mechanism by which (5Z)-3,9-DIMETHYL-N-(NAPHTHALEN-1-YL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer, this compound shares some structural similarities but differs significantly in its applications and properties.
Dichloroaniline: Another compound with a similar aromatic structure, used primarily in the production of dyes and pesticides.
Uniqueness
(5Z)-3,9-DIMETHYL-N-(NAPHTHALEN-1-YL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE stands out due to its unique combination of a naphthalene ring and an indeno-pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific scientific and industrial applications that require these particular characteristics.
Properties
IUPAC Name |
3,9-dimethyl-N-naphthalen-1-ylindeno[1,2-b]pyridin-5-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-15-13-20-23(19-11-5-7-16(2)22(19)24(20)25-14-15)26-21-12-6-9-17-8-3-4-10-18(17)21/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPLYLTXWLABMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC3=CC=CC4=CC=CC=C43)C5=C2N=CC(=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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